trans-2-[2-(3-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Overview
Description
Trans-2-[2-(3-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid is a chiral compound with the molecular formula C15H17ClO3 and a molecular weight of 280.75 g/mol . This compound is known for its unique chemical structure, which includes a cyclohexane ring substituted with a carboxylic acid group and a 3-chlorophenyl group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-2-[2-(3-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid typically involves the reaction of cyclohexanone with 3-chlorobenzaldehyde in the presence of a base to form the corresponding aldol product. This intermediate is then subjected to oxidation to yield the desired carboxylic acid . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common to ensure the high quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Trans-2-[2-(3-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in the replacement of the chlorine atom with various nucleophiles .
Scientific Research Applications
Trans-2-[2-(3-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of trans-2-[2-(3-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Trans-4-(4-Chlorophenyl)cyclohexane-1-carboxylic acid: Similar in structure but with different substitution patterns on the cyclohexane ring.
Trans-2-(2-Phenyl-2-oxoethyl)cyclohexane-1-carboxylic acid: Lacks the chlorine atom, resulting in different chemical properties and reactivity.
Uniqueness
Trans-2-[2-(3-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
Trans-2-[2-(3-chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid, with the CAS number 735274-89-2, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound based on various studies, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C15H17ClO3
- Molar Mass : 280.75 g/mol
- Density : 1.233 g/cm³ (predicted)
- Boiling Point : 457.8 °C (predicted)
- pKa : 4.99 (predicted)
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, notably its role as an inhibitor of specific cellular pathways and its potential anticancer effects.
Anticancer Activity
Several studies have investigated the compound's effectiveness against cancer cell lines. In particular, it has been noted for its inhibitory effects on tumor growth in preclinical models:
- MDM2 Inhibition : The compound has been identified as a potent inhibitor of the Murine Double Minute 2 (MDM2) protein, which is known to regulate the p53 tumor suppressor pathway. In a study involving SJSA-1 xenograft models, daily administration at a dose of 100 mg/kg resulted in moderate tumor growth inhibition, indicating its potential as an anticancer agent .
- Cell Proliferation Inhibition : The antiproliferative activity was assessed using various cancer cell lines, with IC50 values indicating significant effectiveness. For instance, compounds similar to this compound demonstrated IC50 values ranging from 0.15 to 0.24 μM in inhibiting cell growth .
The mechanisms by which this compound exerts its biological effects are multifaceted:
- MDM2/p53 Pathway Modulation : The compound appears to enhance the expression of p53 and related proteins such as p21 in tumor tissues, suggesting that it activates the p53 pathway, which is crucial for regulating cell cycle and apoptosis .
- Cell Membrane Interaction : Similar compounds have shown properties that increase cell membrane permeability, potentially leading to enhanced cytotoxicity against cancer cells .
Comparative Data Table
Compound | Activity | IC50 Value (μM) | Mechanism |
---|---|---|---|
This compound | Antiproliferative | ~0.22 - 0.24 | MDM2 inhibition |
Compound A | Antiproliferative | 0.15 | MDM2/p53 pathway activation |
Compound B | Antiproliferative | 0.20 | Apoptosis induction |
Case Studies
In vivo studies have provided insights into the pharmacodynamics of this compound:
- SJSA-1 Xenograft Model : A study reported that oral administration led to significant upregulation of p53 and associated proteins within hours post-administration, indicating rapid bioactivity post-treatment .
- Tolerability and Efficacy : The compound was well-tolerated at various doses in animal models, with no severe adverse effects noted during the treatment period .
Properties
IUPAC Name |
(1R,2S)-2-[2-(3-chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClO3/c16-12-6-3-5-11(8-12)14(17)9-10-4-1-2-7-13(10)15(18)19/h3,5-6,8,10,13H,1-2,4,7,9H2,(H,18,19)/t10-,13+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUDOUWMBJSNIEY-GXFFZTMASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CC(=O)C2=CC(=CC=C2)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)CC(=O)C2=CC(=CC=C2)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801152244 | |
Record name | rel-(1R,2S)-2-[2-(3-Chlorophenyl)-2-oxoethyl]cyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801152244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
735274-89-2 | |
Record name | rel-(1R,2S)-2-[2-(3-Chlorophenyl)-2-oxoethyl]cyclohexanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=735274-89-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | rel-(1R,2S)-2-[2-(3-Chlorophenyl)-2-oxoethyl]cyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801152244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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